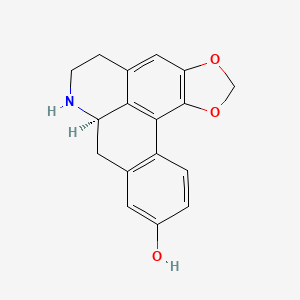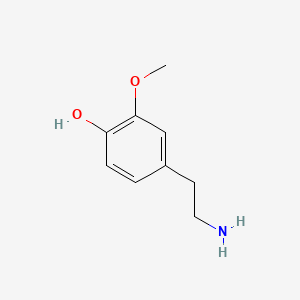
N,N-Dimethyl-4-((methylamino)methyl)aniline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of N,N-Dimethyl-4-((methylamino)methyl)aniline involves selective N-monomethylation of primary anilines under continuous flow conditions using dimethyl carbonate as a green methylating agent. This methodology takes advantage of the expanded process windows available in the continuous flow regime to safely induce monomethylation in superheated solvents at high pressure, leading to a broad range of primary aniline substrates' selective synthesis (Seo et al., 2017).
Molecular Structure Analysis
The molecular structure of N,N-Dimethyl-4-((methylamino)methyl)aniline exhibits unique characteristics under various conditions. For instance, N-methyl-anilinoborane shows different structural forms in the solid state and in solution, with an observed monomer-dimer equilibrium. This compound’s structure has been elucidated through X-ray structural analysis, indicating the phenyl groups' trans positions in the crystalline dimer, and supported by NMR spectroscopy findings (Wrackmeyer et al., 2011).
Chemical Reactions and Properties
N,N-Dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, demonstrating its reactivity and interaction with different chemical agents. For instance, the ionization of aniline and its derivatives by electron transfer showcases the formation of amine radical cations and aminyl radicals, highlighting the compound’s reactive nature and its potential for forming complex chemical structures (Maroz et al., 2005).
Physical Properties Analysis
The physical properties of N,N-Dimethyl-4-((methylamino)methyl)aniline, including its crystalline structure, solvation effects, and supramolecular behaviour, significantly influence its chemical reactivity and applications. Studies have revealed its ability to self-assemble into homogeneously packed spherical nano-aggregates, demonstrating the compound's potential in material science and nanotechnology applications (Morar et al., 2018).
Chemical Properties Analysis
The chemical properties of N,N-Dimethyl-4-((methylamino)methyl)aniline, including its reactivity towards various chemical agents and conditions, have been extensively studied. Its ability to undergo selective N-methylation and participate in complex chemical reactions highlights its versatility and utility in organic synthesis (Selva et al., 2003).
Wissenschaftliche Forschungsanwendungen
-
Dye Manufacturing
-
Curing of Polyester and Vinyl Ester Resins
-
Intermediate in Dye Manufacture
-
Reagent for Determination of Lead
-
Qualitative Assay of Cyanogens
-
Production of Hydrogen Cyanide by Bacteria
-
Intermediate in Dye Manufacture
-
Reagent for Determination of Lead
-
Qualitative Assay of Cyanogens
-
Production of Hydrogen Cyanide by Bacteria
Safety And Hazards
Eigenschaften
IUPAC Name |
N,N-dimethyl-4-(methylaminomethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2/c1-11-8-9-4-6-10(7-5-9)12(2)3/h4-7,11H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIPUNLJRBPNMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N-Dimethyl-4-((methylamino)methyl)aniline | |
CAS RN |
83671-43-6 | |
| Record name | N-Methyl-4-(N,N-dimethylamino)benzylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083671436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N-dimethyl-4-[(methylamino)methyl]aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2R,5S,8S)-2,5,9-Trimethyl-11-oxotricyclo[6.3.0.01,5]undec-3-ene-3-carboxylic acid](/img/structure/B1218720.png)

![1-benzofuran-2-ylmethyl N-[(2S)-1-[benzyl(methyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B1218722.png)



![7-Hydroxymethyl-12-methylbenz[a]anthracene](/img/structure/B1218729.png)

